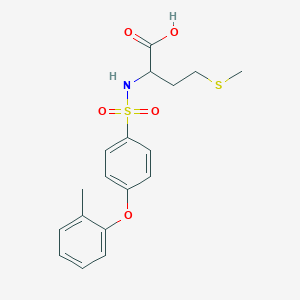
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis Applications
- L-Proline-Catalyzed Knoevenagel Condensation : L-Proline serves as a novel and eco-friendly catalyst in ethanol medium for the Knoevenagel condensation of indole-3-carboxyaldehydes, which includes derivatives of ethyl 2-cyano-3-(1H-indol-3-yl)acrylates (Venkatanarayana & Dubey, 2012).
Multi-Component Reaction Synthesis
- Cyclohexyl Isocyanide Reaction : An improved multi-component reaction involving cyclohexyl isocyanide, which leads to the synthesis of compounds related to methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate, demonstrating versatile applications in synthesis (Anary‐Abbasinejad, Hassanabadi, & Foroughi Kaldareh, 2010).
Stereoselective Synthesis and Applications
- Stereoselective Synthesis : The stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates using L-proline as a catalyst, demonstrating the utility of these compounds in the synthesis of biologically important molecules (Biswas et al., 2013).
Applications in Polymer Science
Polymer Synthesis : The use of methylated β-cyclodextrin to complex hydrophobic monomers like cyclohexyl acrylate, leading to water-soluble host/guest-complexes. This has implications in polymer science, particularly in the field of radical polymerization (Bernhardt, Glöckner, Theis, & Ritter, 2001).
Photo-cross-linkable Polymers : Research into the development of photo-cross-linkable polymers, which includes derivatives of acrylate, underscores the significance of these compounds in creating efficient corrosion inhibitors (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
RAFT Polymerization : The reversible addition fragmentation chain transfer (RAFT) polymerization of methyl acrylate, involving compounds such as cyclohexyl acrylate, showcases the advanced synthesis techniques in polymer science (Toy, Vana, Davis, & Barner‐Kowollik, 2004).
Waste Recovery : The solvent-based recovery of acrylate polymer from display film waste, which is relevant in environmental applications, highlights the importance of this compound in recycling and waste management (Lee, Ahn, & Lee, 2023).
Propiedades
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXJYYUGEUON-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

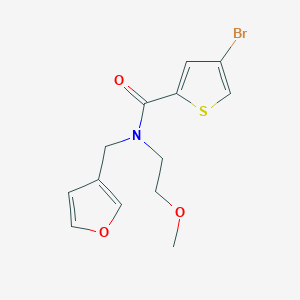
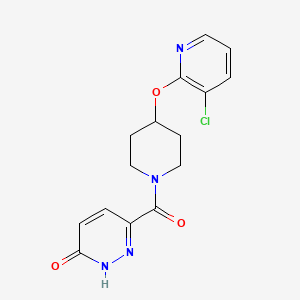


![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)
![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
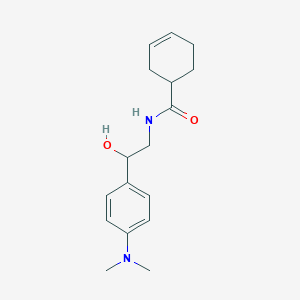
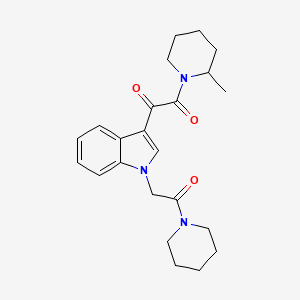
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)
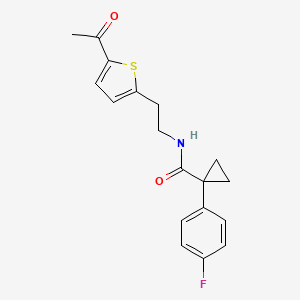
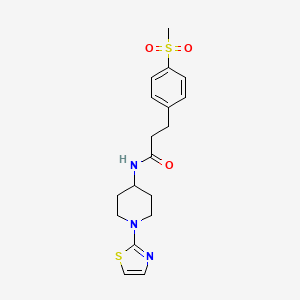
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
